molecular formula C19H20N4O2S B12004542 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol

Cat. No.: B12004542
M. Wt: 368.5 g/mol
InChI Key: FDHREDWHQNDUKI-RGVLZGJSSA-N
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Description

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a benzenediol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved by reacting 4-tert-butylphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

    Attachment of the Benzenediol Moiety: The triazole derivative is then reacted with 1,3-benzenediol under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Imino Group: The final step involves the formation of the imino group by reacting the triazole-benzenediol intermediate with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups on the benzenediol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group are thought to play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-((E)-{[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol: Similar structure but with a methyl group instead of a tert-butyl group.

    4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol: Similar structure but with a chlorine atom instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol imparts unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O2S/c1-19(2,3)14-7-4-12(5-8-14)17-21-22-18(26)23(17)20-11-13-6-9-15(24)10-16(13)25/h4-11,24-25H,1-3H3,(H,22,26)/b20-11+

InChI Key

FDHREDWHQNDUKI-RGVLZGJSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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